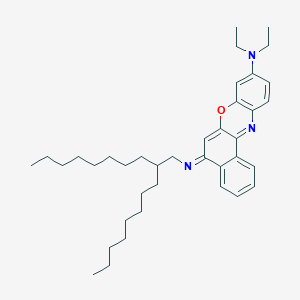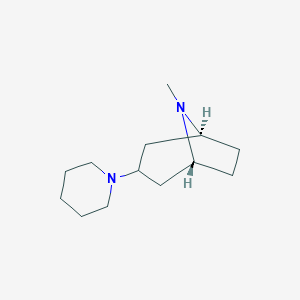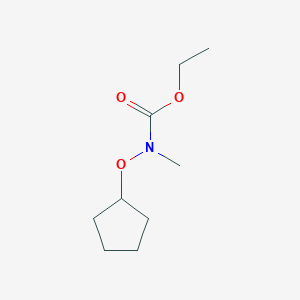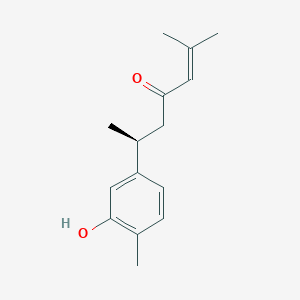
Turmeronol A
Übersicht
Beschreibung
Turmeronol A is a sesquiterpenoid compound derived from the rhizomes of Curcuma longa, commonly known as turmeric. This compound is known for its significant anti-inflammatory and antioxidant properties. This compound, along with its counterpart Turmeronol B, has been studied for its potential therapeutic applications, particularly in the context of neuroinflammation and chronic inflammatory diseases .
Wirkmechanismus
Turmeronol A, also known as (6S)-2-Methyl-6-(3-hydroxy-4-methylphenyl)-2-hepten-4-one, is a sesquiterpenoid compound found in the spice turmeric (Curcuma longa). It has been studied for its anti-inflammatory properties and potential therapeutic applications .
Target of Action
The primary targets of this compound are microglial cells . Microglial cells are a type of glial cell located throughout the brain and spinal cord. They act as the first and main form of active immune defense in the central nervous system .
Mode of Action
This compound interacts with its targets by inhibiting the activation of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Biochemical Pathways
This compound affects the IKK/NF-κB signaling pathway . This pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Pharmacokinetics
It is known that this compound is a potent inhibitor of soybean lipoxygenase, suggesting that it may have significant bioavailability .
Result of Action
The action of this compound results in the significant inhibition of nitric oxide (NO) production , mRNA expression of inducible NO synthase , and the production of interleukin (IL)-1β, IL-6, and tumor necrosis factor α . These results suggest that this compound may prevent the production of inflammatory mediators .
Biochemische Analyse
Biochemical Properties
Turmeronol A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been found to inhibit the activation of nuclear factor κB (NF-κB), a protein complex that controls transcription of DNA, cytokine production and cell survival .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound significantly inhibits lipopolysaccharide (LPS)-induced production of prostaglandin E2 and nitric oxide, as well as expression of mRNAs for the corresponding synthetic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, this compound prevents macrophage activation and the production of inflammatory mediators by inhibiting the activation of NFκB .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Turmeronol A can be isolated from the dried rhizomes of Curcuma longa. The extraction process typically involves the use of organic solvents such as ethanol or acetone. The dried rhizomes are ground into a fine powder and subjected to solvent extraction, followed by purification using chromatographic techniques .
Industrial Production Methods: In an industrial setting, the extraction of this compound involves large-scale solvent extraction processes. Supercritical carbon dioxide extraction is also employed to obtain high-purity this compound. This method is preferred due to its efficiency and the absence of solvent residues in the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Turmeronol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its functional groups.
Substitution: Substitution reactions involving this compound can lead to the formation of derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized ketones, reduced alcohols, and substituted derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Turmeronol A has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of sesquiterpenoids and their chemical properties.
Biology: this compound is studied for its effects on cellular processes, particularly its anti-inflammatory and antioxidant activities.
Medicine: Research has shown that this compound can inhibit the production of inflammatory mediators, making it a potential therapeutic agent for treating chronic inflammatory diseases and neuroinflammation
Vergleich Mit ähnlichen Verbindungen
Turmeronol B: Another sesquiterpenoid from with similar anti-inflammatory properties.
Ar-turmerone: A sesquiterpene found in turmeric with notable anticancer and anti-inflammatory activities.
Curcumin: A well-known compound from turmeric with extensive research supporting its antioxidant, anti-inflammatory, and anticancer properties
Uniqueness of Turmeronol A: this compound is unique due to its specific inhibition of the NF-κB signaling pathway, which distinguishes it from other similar compounds like curcumin that have broader mechanisms of action. Additionally, this compound’s ability to prevent the autoxidation of linoleic acid and inhibit soybean lipoxygenase further highlights its distinct biochemical properties .
Eigenschaften
IUPAC Name |
(6S)-6-(3-hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-10(2)7-14(16)8-12(4)13-6-5-11(3)15(17)9-13/h5-7,9,12,17H,8H2,1-4H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIFVLKZUWRNBN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)CC(=O)C=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)CC(=O)C=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317951 | |
| Record name | Turmeronol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131651-37-1 | |
| Record name | Turmeronol A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131651-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Turmeronol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)
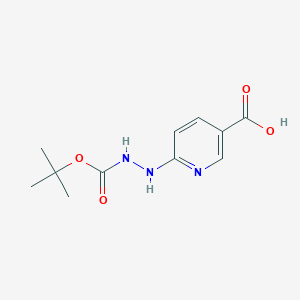

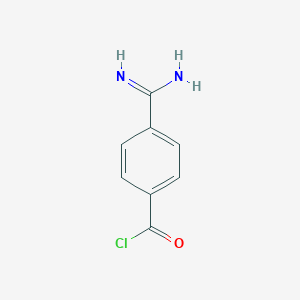

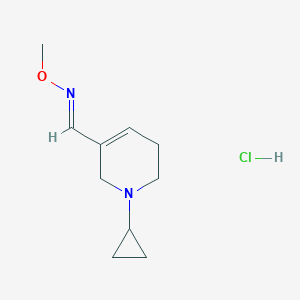
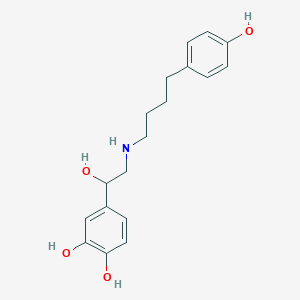

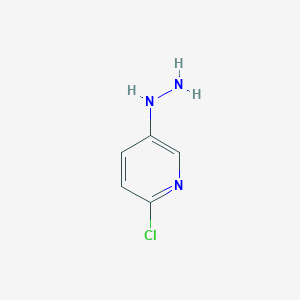
![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)
